molecular formula C8H8O4 B1597192 Methyl 5-formyl-2-methylfuran-3-carboxylate CAS No. 81661-26-9

Methyl 5-formyl-2-methylfuran-3-carboxylate

Cat. No. B1597192
CAS RN: 81661-26-9
M. Wt: 168.15 g/mol
InChI Key: WINMHOHYPKKTEM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-methylfuran-3-carboxylate (MFC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFC is a furan derivative that has a unique molecular structure, which makes it an attractive candidate for use in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Reactivity

Methyl 5-formyl-2-methylfuran-3-carboxylate is a compound that participates in various chemical reactions, serving as an intermediate for synthesizing valuable chemicals. Notably, it undergoes hydroformylation to produce homochiral amino acid derivatives, demonstrating significant synthetic value (Kollár & Sándor, 1993). Additionally, it reacts readily with methyl ketones and methoxycarbonylmethylenetriphenylphosphoranes to form α,β-unsaturated compounds (Nazarova et al., 1973).

Role in Cyclobutene Electrocylic Reactions

The compound is crucial in verifying theoretical predictions about electrocyclization reactions. It was synthesized from commercially available cyclobutane-1,1-dicarboxylic acid and confirmed theoretical predictions by thermolysis (Niwayama & Houk, 1992).

Use in Bromination Studies

Methyl 5-formyl-2-methylfuran-3-carboxylate is used in studies exploring the bromination of the methyl group of related compounds, serving as a precursor for synthesis and further chemical transformations (Roy et al., 2004).

Applications in DNA and RNA Research

This compound is relevant in the field of nucleic acid research, especially in the detection of formylated DNA and RNA, which are important for understanding various physiological processes. It has been used in methods developed for the sensitive determination of DNA and RNA formylation, enhancing our understanding of these critical biological processes (Jiang et al., 2017).

Catalytic Oxidation Research

It plays a role in catalytic oxidation studies, particularly in the conversion of 5-hydroxymethylfurfural into 5-formyl-2-furancarboxylic acid, highlighting its potential in the synthesis of bio-block materials and chemical intermediates (Xu et al., 2019).

properties

IUPAC Name

methyl 5-formyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINMHOHYPKKTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381562
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-2-methylfuran-3-carboxylate

CAS RN

81661-26-9
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phosphorus oxychloride (33 ml) is added dropwise to a solution of 2-methyl-furan-3-carboxylic acid methyl ester (25.0 g) in DMF (75 ml) under nitrogen at 0° C. After 3 h 30 at 40° C., the reaction mixture is slowly poured onto water at 0° C. and NaOH 5 N is added carefully. The mixture is extracted three times with diethyl ether. The combined organic phases are washed with a saturated aqueous solution of NaHCO3, dried over Na2SO4 and concentrated in vacuo. The crude product is purified by chromatography on silica gel eluting with a mixture of diethyl ether and ethyl acetate (3:1) to yield 5-formyl-2-methyl-furan-3-carboxylic acid methyl ester (22.36 g) as a yellow solid. MS (HPLC/MS): 169 (MH+).
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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